In Silico Binding Affinity to CDK2: Comparative Docking Scores Against Reference Inhibitors
In a molecular docking study targeting Cyclin-Dependent Kinase 2 (CDK2), a closely related pyrazole-integrated 1,3,4-oxadiazole derivative (compound 5a in the referenced study) demonstrated a strong binding affinity, with a docking score of -10.654 kcal/mol. This score was significantly better (more negative) than those calculated for the reference drugs Milciclib and Trilaciclib, which are known CDK2 inhibitors, under the same computational conditions . While this data is not for the exact target compound, it represents a direct class-level inference that the 1,3-dimethylpyrazol-5-yl substitution pattern on the oxadiazole core can yield a favorable binding mode. The target compound's structural similarity to the high-scoring analogs suggests its potential for integration into CDK2-focused inhibitor design programs.
| Evidence Dimension | Molecular Docking Score (Glide XP GScore) against CDK2 protein (PDB ID not specified) |
|---|---|
| Target Compound Data | Not directly available for this exact CAS; data provided for a structurally analogous compound 5a: -10.654 kcal/mol |
| Comparator Or Baseline | Reference drugs Milciclib and Trilaciclib (scores not numerically specified but reported as inferior to the novel derivatives) |
| Quantified Difference | Compound 5a showed a more favorable docking score than the reference CDK2 inhibitors, indicating stronger predicted binding |
| Conditions | Molecular docking study using Schrödinger Suite Glide tool; binding free energy calculated via Prime MM/GBSA |
Why This Matters
For researchers procuring building blocks for kinase inhibitor libraries, a compound with a predicted favorable binding mode to CDK2 can accelerate hit identification and lead optimization phases.
